methyl (2Z)-3-amino-3-(benzoylamino)-2-(chloroacetyl)acrylate
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Overview
Description
Methyl (2Z)-3-amino-3-(benzoylamino)-2-(chloroacetyl)acrylate is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a benzoylamino group, and a chloroacetyl group attached to an acrylate backbone. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-amino-3-(benzoylamino)-2-(chloroacetyl)acrylate typically involves multiple steps, starting with the preparation of the acrylate backbone. One common method involves the reaction of methyl acrylate with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms the chloroacetylated acrylate intermediate. Subsequently, the intermediate undergoes a nucleophilic substitution reaction with benzoylamine to introduce the benzoylamino group. Finally, the amino group is introduced through a reaction with ammonia or an amine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-amino-3-(benzoylamino)-2-(chloroacetyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent oxidation.
Substitution: Amines, thiols; reactions are conducted under mild to moderate temperatures to facilitate nucleophilic attack.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or chlorine atoms.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Methyl (2Z)-3-amino-3-(benzoylamino)-2-(chloroacetyl)acrylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (2Z)-3-amino-3-(benzoylamino)-2-(chloroacetyl)acrylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with target molecules, thereby modulating their activity. For example, the chloroacetyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or activation of enzymatic activity. The benzoylamino group may enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Methyl (2Z)-3-amino-3-(benzoylamino)-2-(chloroacetyl)acrylate can be compared with other similar compounds such as:
Methyl acrylate: A simpler ester of acrylic acid, used as a building block for polymers.
Benzoylamino derivatives: Compounds with benzoylamino groups, used in pharmaceuticals and agrochemicals.
Chloroacetyl derivatives: Compounds with chloroacetyl groups, known for their reactivity in nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical modifications and applications.
Properties
Molecular Formula |
C13H13ClN2O4 |
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Molecular Weight |
296.70 g/mol |
IUPAC Name |
methyl (E)-2-(N-benzoylcarbamimidoyl)-4-chloro-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C13H13ClN2O4/c1-20-13(19)10(9(17)7-14)11(15)16-12(18)8-5-3-2-4-6-8/h2-6,17H,7H2,1H3,(H2,15,16,18)/b10-9+ |
InChI Key |
AWWQWEMOXBRAFA-MDZDMXLPSA-N |
Isomeric SMILES |
COC(=O)/C(=C(\CCl)/O)/C(=N)NC(=O)C1=CC=CC=C1 |
Canonical SMILES |
COC(=O)C(=C(CCl)O)C(=N)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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